molecular formula C11H7ClN4S B12917624 6-(2-chlorophenyl)sulfanyl-7H-purine CAS No. 646510-10-3

6-(2-chlorophenyl)sulfanyl-7H-purine

Cat. No.: B12917624
CAS No.: 646510-10-3
M. Wt: 262.72 g/mol
InChI Key: FGOSRPMQOHPJIR-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)sulfanyl-7H-purine is a synthetic purine derivative designed for biochemical research. Purines are nitrogenous heterocyclic compounds that serve as fundamental scaffolds in medicinal chemistry due to their role in natural biological processes and their presence in ATP, DNA, and RNA . This compound features a sulfur-linked 2-chlorophenyl group at the 6-position, a modification often explored to modulate the properties of the purine core for interaction with various enzymatic targets . The primary research applications of this compound are anticipated in the fields of purinergic signaling and kinase inhibition. The purinergic system, comprising extracellular nucleotides and nucleosides acting on P1 and P2 receptors, is a major regulatory pathway controlling immunity, inflammation, and organ function . As a 6-thioether-substituted purine, this compound may serve as a precursor for investigating the structure-activity relationships of purine-based ligands for these receptors . Furthermore, the purine scaffold is a privileged structure in the development of protein kinase inhibitors . Researchers may utilize this compound to develop novel molecules targeting kinases such as EGFR and HER2, given that similar purine-hydrazone hybrids have shown significant antiproliferative activity and dual inhibitory efficacy against these kinases . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646510-10-3

Molecular Formula

C11H7ClN4S

Molecular Weight

262.72 g/mol

IUPAC Name

6-(2-chlorophenyl)sulfanyl-7H-purine

InChI

InChI=1S/C11H7ClN4S/c12-7-3-1-2-4-8(7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,13,14,15,16)

InChI Key

FGOSRPMQOHPJIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=NC=NC3=C2NC=N3)Cl

Origin of Product

United States

Synthetic Methodologies for 6 2 Chlorophenyl Sulfanyl 7h Purine and Analogues

Established Synthetic Pathways to 6-(2-chlorophenyl)sulfanyl-7H-purine

The most common and direct route to synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reactivity of a halogenated purine (B94841) precursor with a suitable thiol.

The principal method for synthesizing this compound involves the reaction of 6-chloropurine (B14466) with 2-chlorothiophenol (B146423). In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electron-deficient C6 position of the purine ring and displacing the chloride leaving group. This reaction is a well-established method for forming aryl-thioether linkages on the purine scaffold. nih.govmdpi.com The general reactivity of 6-halopurines in SNAr reactions is a key principle, with various nucleophiles, including amines and sulfur-based compounds, being successfully employed to create a diverse range of purine derivatives. researchgate.netbyu.edu The preparation of the well-known drug 6-mercaptopurine (B1684380) from 6-chloropurine using a hydrosulfide (B80085) source further exemplifies the utility of this synthetic approach. google.com

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

Base: A base is typically required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Common bases include sodium carbonate, potassium carbonate, or organic amines like triethylamine.

Solvent: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols like n-butanol are frequently used. mdpi.comresearchgate.net

Temperature: The reaction is often heated to facilitate the substitution. In some cases, microwave irradiation has been employed to accelerate the reaction, leading to shorter reaction times and improved yields, representing a "green chemistry" approach. researchgate.net

The table below summarizes typical conditions for related nucleophilic substitution reactions on 6-chloropurine.

NucleophileBaseSolventConditionsReference
omega-Amino acidsNa2CO3WaterReflux mdpi.com
Various aminesNot specifiedWaterMicrowave researchgate.net
Potassium hydrosulfideNot specifiedNot specified100°C, sealed tube google.com
PiperazinesBase presentNot specifiedNot specified nih.gov

Preparation of Key Purine Precursors

The availability of appropriately substituted purine precursors is crucial for the synthesis of the target compound. 6-Chloropurine is the most important intermediate for the SNAr pathway.

6-Chloropurine is most commonly synthesized from hypoxanthine (B114508). The reaction involves the conversion of the hydroxyl group at the C6 position of hypoxanthine into a chloro group.

Several methods have been reported for this transformation:

Phosphorus Oxychloride: The most traditional method involves heating hypoxanthine with phosphorus oxychloride (POCl3), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or pyridine. google.comchemicalbook.comprepchem.comgoogle.com The reaction mixture is typically refluxed, and the excess POCl3 is removed by distillation. prepchem.com

Bis(trichloromethyl)carbonate (Triphosgene): An alternative method utilizes bis(trichloromethyl)carbonate as the chlorinating agent in an organic solvent, with an organic amine catalyst. patsnap.com This method can be performed under milder conditions compared to the use of POCl3.

From Acetyl Hypoxanthine: A process starting from acetyl hypoxanthine using phosphorus oxychloride as the chlorinating agent in the presence of a tertiary amine catalyst has also been developed. google.com

The table below outlines various synthetic routes to 6-chloropurine.

Starting MaterialChlorinating AgentCatalyst/BaseKey ConditionsReference
HypoxanthinePOCl3N,N-dimethylanilineReflux google.comprepchem.com
HypoxanthinePOCl3None specifiedSealed tube, 150°C google.com
HypoxanthineBis(trichloromethyl)carbonateOrganic amine (e.g., Pyridine, Triethylamine)0-5°C then heat to reflux patsnap.com
Acetyl hypoxanthinePOCl3Tertiary amine (e.g., N,N-dimethylaniline)70-105°C google.com

Beyond the direct use of 6-chloropurine, other strategies exist for introducing a sulfanyl (B85325) group onto the purine ring. These methods can be broadly categorized as thiolation reactions. rsc.org While the SNAr reaction on a 6-halopurine is the most direct approach for the target compound, general functionalization strategies allow for the synthesis of a wider array of sulfur-containing purine analogues. mdpi.com For instance, a thiol group can be introduced at various positions on the purine ring, which can then be alkylated or arylated in a subsequent step. This two-step process offers flexibility in the synthesis of diverse purine-thioether derivatives.

Advanced Synthetic Strategies for Purine Derivatization

Modern synthetic chemistry offers sophisticated methods for modifying the purine scaffold, enabling the creation of complex analogues that may not be accessible through classical methods.

Metal-Catalyzed Cross-Coupling Reactions: Palladium and nickel-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have expanded the range of accessible purine derivatives. mdpi.com While often used for C-C and C-N bond formation, variations of these methods can also be applied to form C-S bonds, providing an alternative to traditional SNAr reactions. These methods have been successfully used to functionalize the C6 position of purines using sulfonyl and azole substrates. mdpi.com

Direct C-H Functionalization: A cutting-edge strategy involves the direct activation and functionalization of C-H bonds on the purine ring. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials (like 6-chloropurine), making the synthesis more atom-economical. Catalytic systems, often based on palladium, rhodium, or copper, can selectively target C-H bonds at the C2, C6, and C8 positions for arylation, amination, or other modifications. rsc.orgresearchgate.net While less common for C-S bond formation, the principles of C-H activation represent a powerful tool for future synthetic designs of complex purine derivatives.

Solid-Phase Synthesis: For the generation of libraries of purine derivatives for screening purposes, solid-phase synthesis offers a highly efficient approach. nih.gov In this technique, the purine core is attached to a solid support, and various reagents are added in a stepwise manner to build the desired molecule. This strategy allows for the rapid synthesis and purification of a large number of compounds. nih.gov

These advanced strategies provide powerful tools for medicinal chemists to explore the chemical space around the purine scaffold, facilitating the development of novel compounds with tailored properties. daneshyari.com

Catalytic Approaches (e.g., Copper-Catalyzed Cross-Coupling)

The formation of the C-S bond in 6-arylthiopurines is frequently accomplished via transition metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type C-S coupling is a particularly effective method for this transformation. nih.gov This approach offers an efficient route for linking a purine core with an arylthiol or its precursor.

A recently developed strategy involves a CuI-catalyzed, base-free, three-component reaction using an inorganic sulfur source like Na₂S. nih.gov This method is environmentally conscious as it avoids the use of malodorous organic sulfur compounds and toxic organic solvents, employing polyethylene (B3416737) glycol (PEG-600) as a recyclable solvent. nih.gov The reaction typically couples a 6-halopurine with an aryl halide and a sulfur source. The high efficiency of the reaction in PEG-600 is attributed to the solvent's ability to solubilize the CuI catalyst through its multiple oxygen coordination sites. nih.gov

Mechanistic studies on similar copper-catalyzed C-S cross-coupling reactions suggest that the process can be sensitive to the electronic properties of both the thiol and the aryl iodide. rsc.org The catalytically active species may involve a thiolate-coordinated copper complex, such as [Cu(SPh)₂]K, which initiates the catalytic cycle. rsc.org These reactions can proceed smoothly even in the absence of specialized ligands, particularly in polar protic solvents. rsc.org

Table 1: Examples of Copper-Catalyzed C-S Cross-Coupling for Aryl Sulfide Synthesis
Reactant 1Reactant 2Catalyst SystemSolventKey FeaturesReference
6-halopurineAryl halide + Na₂SCuIPEG-600Base-free, three-component synthesis of 6-arylthiopurines. nih.gov
ThiophenolAryl IodideCu(I)Polar Protic SolventsLigand-free conditions; reaction rate is sensitive to substituents. rsc.org

Regioselective Functionalization Techniques

Further modification of the 6-(aryl)sulfanyl-7H-purine scaffold is crucial for developing analogues with diverse properties. Regioselective functionalization allows for the precise introduction of substituents at specific positions on the purine ring system.

Alkylation of the purine core can occur at different nitrogen atoms, primarily N7 and N9, leading to a mixture of regioisomers. ub.edunih.gov The distribution of these products is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. ub.eduresearchgate.net Direct alkylation of 6-substituted purines with alkyl halides under basic conditions often yields the thermodynamically more stable N9 isomer as the major product, with the N7 isomer as a minor product. nih.gov However, specific conditions have been developed to favor one isomer over the other. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as a base in acetonitrile (B52724) can improve yields and regioselectivity for N9-alkylation. ub.edu Conversely, kinetically controlled conditions, such as using SnCl₄ as a catalyst with N-trimethylsilylated purines, can favor the formation of the N7-tert-alkylated product. nih.gov

Table 2: Regioselective N-Alkylation of Purines
Purine SubstrateReagentsConditionsMajor ProductKey FeaturesReference
6-chloropurineMethyl iodide, (Bu)₄NOHAcetonitrile, MicrowaveN9-methylpurineHigh yield and regioselectivity for N9 isomer. ub.edu
6-chloropurinetert-alkyl halide, SnCl₄N-trimethylsilylated purineN7-(tert-alkyl)purineKinetically controlled reaction favoring the N7 isomer. nih.gov
6-methylthiopurineMethyl iodide, (Bu)₄NOH50°C, 30 min, MicrowaveN9-methyl-6-methylthiopurineHigh yield under microwave assistance. ub.edu

Direct C-H functionalization is a powerful tool for modifying the purine skeleton without pre-functionalized starting materials. Specifically, direct C-H cyanation offers a route to introduce a cyano group, a versatile synthetic handle, onto the purine ring. mdpi.comresearchgate.net This transformation can be achieved regioselectively at the C8 position of the electron-rich imidazole (B134444) portion of the purine. mdpi.com The reaction proceeds through a sequential process involving the activation of the purine at the N7 position with triflic anhydride (B1165640), followed by nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comresearchgate.net A subsequent base-mediated elimination furnishes the 8-cyanated purine derivative. mdpi.com This method is notable for being transition-metal-free and tolerating a wide range of functional groups on the purine scaffold. mdpi.comresearchgate.net The resulting 8-cyanopurines can be further manipulated into other functional groups like amides and imidates. mdpi.com

Table 3: Direct C-H Cyanation of Purines
Purine SubstrateReagentsKey StepsProductKey FeaturesReference
6-substituted purines1. Triflic anhydride (Tf₂O) 2. Trimethylsilyl cyanide (TMSCN) 3. Base (e.g., DBU)N7-triflylation, nucleophilic cyanation, elimination8-cyanopurine derivativeTransition-metal-free; regioselective for C8 position; moderate to excellent yields. mdpi.comresearchgate.net

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing selectivity in the synthesis of heterocyclic compounds, including purine derivatives. nih.govnih.govresearchgate.net This technology has been successfully applied to several key steps in the synthesis of this compound analogues.

For instance, the nucleophilic aromatic substitution of 6-chloropurines with various amines is significantly more efficient under microwave irradiation compared to conventional heating, often leading to higher yields and drastically reduced reaction times. nih.govresearchgate.net Similarly, the N-alkylation of purines, a reaction that can be slow and yield mixtures of isomers, benefits from microwave assistance. ub.edu The treatment of 6-methylthiopurine with methyl iodide in the presence of a base under microwave irradiation at 50°C results in the high-yield formation of the N9-alkylated product in just 30 minutes, a significant improvement over classical heating methods which provide lower yields. ub.edu The application of microwave technology offers a rapid and efficient pathway for creating libraries of purine analogues for further study. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Purine Derivatives
Reaction TypeSubstrateMethodReaction TimeYieldReference
N-Alkylation6-chloropurineConventional48 hLow (8-12%) ub.edu
N-Alkylation6-chloropurineMicrowaveMinutesHigh ub.edu
Amination6-chloropurine derivativeConventionalHoursModerate nih.gov
Amination6-chloropurine derivativeMicrowaveMinutesHigh nih.govresearchgate.net

Molecular Target Identification and Mechanisms of Biological Activity of Purine Derivatives

Engagement with Purinergic Receptors

Purinergic receptors, broadly categorized into P1 (adenosine) and P2 (ATP/ADP) receptors, are crucial signaling molecules in numerous physiological processes. While many purine (B94841) derivatives are known to modulate these receptors, no specific data on the activity of 6-(2-chlorophenyl)sulfanyl-7H-purine has been found.

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a significant target in inflammation and neurological disorders. Despite the interest in developing purine-based P2X7 antagonists, there is no available research demonstrating that this compound acts as an antagonist for this receptor.

Adenosine (B11128) Receptor (AR) Modulation

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play vital roles in the cardiovascular, central nervous, and immune systems. The interaction of purine analogues with these receptors is a major area of drug discovery. Nevertheless, studies detailing the modulatory effects of this compound on any of the adenosine receptor subtypes are not present in the available literature.

Broader Modulation of the Purinergic Signaling System

The purinergic signaling system encompasses a complex network of receptors, enzymes, and transporters. While the purine core of this compound suggests potential interaction with components of this system, there is a lack of scientific evidence to confirm or quantify any such broader modulatory role.

Enzyme Inhibition Profiles

The structural features of purine derivatives make them attractive candidates for the development of enzyme inhibitors. However, the inhibitory activity of this compound against the specified enzymes has not been reported.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE7)

Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE4 and PDE7 are particularly important in inflammatory and immune responses. A search of scientific databases reveals no studies that have investigated or reported the inhibition of PDE4 or PDE7 by this compound.

Tyrosine Kinase Inhibition (e.g., EGFR, HER2, FLT3, c-Src, VEGFR-2)

Tyrosine kinases are critical components of cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of these enzymes is a hallmark of many cancers, making them important therapeutic targets. Purine-based compounds have been explored as tyrosine kinase inhibitors. However, there is no documented evidence of this compound inhibiting the activity of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), FMS-like Tyrosine Kinase 3 (FLT3), proto-oncogene tyrosine-protein kinase Src (c-Src), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes. nih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for anticancer drug development. nih.govmdpi.com Numerous purine analogues, such as olomoucine (B1683950) and roscovitine, have been identified as potent inhibitors of CDKs, typically acting as competitive inhibitors for the ATP binding site. nih.gov These inhibitors have served as valuable tools for studying the cell cycle and as lead compounds for the development of new cancer therapies. researchgate.net

However, a review of the scientific literature reveals no specific studies investigating the inhibitory activity of this compound against any cyclin-dependent kinases. Therefore, there is no available data to confirm or deny its potential as a CDK inhibitor.

Inhibition of Enzymes in Purine Metabolism (e.g., Dihydrofolate Reductase, Phosphoribosyltransferase)

Enzymes involved in purine metabolism are essential for the synthesis of nucleotides required for DNA and RNA production. Consequently, these enzymes are well-established targets for antimicrobial and anticancer therapies.

Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. nih.govnih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation. While some folate analogs are known inhibitors of DHFR, there are no specific studies available that evaluate the inhibitory effect of this compound on this enzyme. nih.gov

Phosphoribosyltransferase: This class of enzymes is involved in the salvage pathway of nucleotide synthesis. For instance, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the metabolism of purine analogues like 6-mercaptopurine (B1684380). nih.gov These analogues can act as competitive inhibitors of phosphoribosyltransferases. nih.gov However, there is no specific research available on the interaction between this compound and any phosphoribosyltransferase enzymes.

Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) Inhibition

Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. vlifesciences.commdpi.com This makes DprE1 a critical and vulnerable target for the development of new anti-tuberculosis drugs. mdpi.comnih.govresearchgate.net Several classes of compounds, including benzothiazinones, have been identified as potent inhibitors of DprE1. vlifesciences.com Recently, certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have also been identified as inhibitors of DprE1. nih.gov

Despite the interest in purine-based compounds as DprE1 inhibitors, there are currently no published studies specifically investigating the inhibitory activity of this compound against DprE1.

Aspartyl Protease Inhibition (e.g., Plasmepsin X)

Aspartyl proteases are a class of proteolytic enzymes that play critical roles in various physiological and pathological processes, including in infectious diseases. nih.govnih.gov For example, Plasmepsin X (PMX) is an essential aspartyl protease in the life cycle of the malaria parasite, Plasmodium falciparum, making it a promising target for antimalarial drug discovery. nih.govnih.gov

A search of the available scientific literature did not yield any studies on the potential of this compound to inhibit aspartyl proteases, including Plasmepsin X.

Selective Binding to Heat Shock Protein Paralogues (e.g., Grp94)

Heat shock proteins (HSPs) are molecular chaperones that are crucial for protein folding and cellular stress responses. Grp94 (glucose-regulated protein 94), the endoplasmic reticulum-resident member of the HSP90 family, is involved in the folding of a specific set of proteins and has been implicated in immunity and cancer. nih.govnih.gov

There is no scientific literature available that reports on the binding affinity or interaction of this compound with Grp94 or any other heat shock protein paralogues.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govmdpi.comnih.gov

Currently, there are no research findings available that have evaluated the inhibitory effects of this compound on either COX-1 or COX-2.

Multifaceted Biological Activities and Associated Mechanisms

Purine derivatives are known for their diverse biological activities, often stemming from their ability to interact with a wide array of biological targets due to their structural similarity to endogenous purines. nih.gov However, for the specific compound this compound, there is a notable lack of published research detailing its biological activities and the underlying mechanisms. Without experimental data, any discussion of its potential multifaceted activities would be purely speculative. Further research is required to determine if this compound exhibits any significant biological effects and to elucidate the molecular mechanisms involved.

Modulation of Immune and Inflammatory Responses

Purine derivatives are well-recognized for their significant roles in modulating the immune system. The endogenous purine nucleoside, adenosine, for instance, exerts potent anti-inflammatory effects through its interaction with specific adenosine receptors on immune cells. Synthetic purine analogs have been developed to either mimic or antagonize these effects for therapeutic purposes.

Research into various 6-substituted purine derivatives has revealed their potential as immunomodulatory agents. For example, a series of 6-substituted purinyl alkoxycarbonyl amino acids were synthesized and evaluated for their capacity to stimulate cytotoxic T lymphocytes (CTLs). One particular compound, [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginine, demonstrated an in vitro stimulation of CTLs comparable to that of interleukin-2 (B1167480) (IL-2). nih.gov The immunomodulatory activity was found to be dependent on the nature of the substituent at the 6-position of the purine ring, the type and stereochemistry of the linked amino acid, and the length and rigidity of the linker connecting the purine and the amino acid. nih.gov These findings suggest that compounds like this compound could potentially exhibit immunomodulatory effects, although specific studies are required to confirm this.

Potential Anticancer Modalities

The purine scaffold is a fundamental component in the design of anticancer agents, with several purine analogs being clinically used chemotherapeutics. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of kinase activity.

The anticancer potential of purine derivatives is often linked to their ability to inhibit protein kinases, which are crucial for cancer cell proliferation and survival. The structural features of this compound, specifically the presence of the chlorophenyl group, may contribute to its interaction with the hydrophobic pockets of kinase active sites.

Antimicrobial and Antitubercular Activities

Purine analogs have also been explored for their potential as antimicrobial agents. Their structural similarity to endogenous purines allows them to interfere with the metabolic pathways of microorganisms.

A study on 6-oxo and 6-thio purine analogs demonstrated their inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The study indicated that N9-substitution on the purine ring could enhance antimycobacterial activity. nih.gov This suggests that the purine core of this compound could serve as a scaffold for the development of new antitubercular agents.

Furthermore, other heterocyclic compounds containing a chlorophenyl moiety have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The combination of the purine nucleus and the chlorophenyl group in this compound may, therefore, confer it with antimicrobial properties.

Antioxidant Effects

The antioxidant potential of purine derivatives has been an area of interest in drug discovery. Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties can offer therapeutic benefits.

Research on organoselenium compounds derived from purines has shed light on their antioxidant capabilities. A study on 6-arylselanylpurines, which are structurally related to 6-arylsulfanylpurines like the compound of interest, demonstrated their in vitro antioxidant effects. Specifically, 6-((4-chlorophenyl)selanyl)-9H-purine was identified as having an antioxidant effect. nih.gov This activity is attributed to the selenium atom, which can participate in redox reactions. Although sulfur, present in this compound, is in the same group as selenium, its antioxidant potential in this specific molecular context would require direct experimental evaluation.

Antiviral Properties

Purine nucleoside analogs are a well-established class of antiviral drugs. They function by inhibiting viral polymerases, thereby terminating the replication of the viral genome.

While there is no specific data on the antiviral properties of this compound, the broader class of purine derivatives has shown promise. Studies on 6-substituted purine ribonucleosides have been conducted to evaluate their antiviral activity. nih.gov The structural modifications on the purine ring are crucial for their interaction with viral enzymes. The development of novel purine derivatives continues to be a key strategy in the search for new antiviral agents against various viruses, including influenza and hepatitis. nih.gov

Structure Activity Relationship Sar Studies of 6 2 Chlorophenyl Sulfanyl 7h Purine and Its Analogues

Elucidating the Role of C6 Substitution on Purine (B94841) Core Activity

The C6 position of the purine scaffold is a critical determinant of biological activity. Modifications at this site significantly influence the interaction of the molecule with its biological targets. The introduction of a substituted phenylsulfanyl group, as seen in 6-(2-chlorophenyl)sulfanyl-7H-purine, is a key feature for potency.

Research into C6-substituted purine analogues has demonstrated that the nature of the substituent directly modulates activity. For instance, the replacement of the chlorine atom at C6 with various alkyl or aryl groups can drastically alter the compound's efficacy. nih.gov Studies on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives have shown that the C6-chloro group is a crucial element for their antiproliferative activities. nih.gov The activity of purine derivatives is often dependent on the specific substituent at the C6 position, which can range from simple halogens to more complex piperazine-containing moieties. nih.govnih.gov In a series of 6-modified purine riboside analogues, substitutions at the C6 position were found to be essential for the activation of the human Stimulator of Interferon Genes (hSTING). nih.gov

The general findings indicate that the C6 position is a primary site for modification to enhance or alter the biological effects of the purine core. The size, electronics, and lipophilicity of the C6-substituent are all pivotal factors.

Table 1: Impact of C6-Substitution on Purine Analogue Activity

Purine CoreC6-SubstituentObserved Effect on ActivityReference
Purine-ClServes as a key intermediate for further derivatization and is crucial for antiproliferative activity. nih.gov
Purine Riboside-O-alkyl groupsActivation of hSTING without associated cytotoxicity. nih.gov
Purine-NH(CH₂)nCO-Linker for attaching other moieties; length is crucial for cytotoxic activity. nih.gov
Purine-N,N-dimethylaminoPotent in vitro stimulation of cytotoxic T lymphocytes. nih.gov

Impact of Aryl Ring Substituents and Isosteric Replacements

The 2-chlorophenyl moiety in this compound plays a significant role in defining the molecule's interaction with its target. The position and nature of substituents on this aryl ring are critical for activity. The chlorine atom at the ortho position influences the conformation of the molecule and its electronic properties.

Studies on related structures with different aryl substituents have provided a clearer picture of SAR. For example, modifying the phenyl ring with various electron-withdrawing or electron-donating groups can fine-tune the biological activity. The hybridization of a purine core with other heterocyclic fragments like quinoline (B57606) can combine different pharmacophoric features, such as DNA intercalation potential from the quinoline and hydrogen bonding from the purine. mdpi.com In other analogue series, modifications on a phenyl moiety were explored to establish a useful structure-activity relationship for designing more potent inhibitors. frontiersin.org

Isosteric replacement of the phenyl ring with other aromatic systems (e.g., pyridyl, thienyl) is a common strategy to explore the chemical space and improve properties. These replacements can affect the molecule's planarity, polarity, and ability to form specific interactions like hydrogen bonds or π-stacking, thereby altering its biological profile.

Significance of the Sulfanyl (B85325) Linker and Alternative Bridging Moieties

The sulfanyl (thioether) linker connecting the purine C6-position to the 2-chlorophenyl ring is a key structural element. This linker is not merely a spacer; its physicochemical properties are integral to the molecule's activity. The sulfur atom's size, polarizability, and ability to accept hydrogen bonds influence how the ligand fits into its binding site. The metabolism of thiopurine drugs like 6-mercaptopurine (B1684380) often involves the sulfur atom, highlighting its biochemical importance. nih.gov

Replacing the sulfanyl linker with alternative bridging moieties has been a key strategy in SAR studies. Common bioisosteric replacements for the thioether linkage include:

Oxygen (Ether Linker): An ether linker is smaller and more polar than a sulfanyl linker, which can alter binding affinity and selectivity.

Nitrogen (Amino Linker): An amino linker introduces a hydrogen bond donor capability, which can form new interactions with the target protein. The length of the linker attached to a C6-amino group has been shown to be crucial for cytotoxic activity. nih.gov

Methylene (Alkyl Linker): A non-polar alkyl bridge can explore hydrophobic pockets within the binding site.

Regiochemical Considerations in Purine Substitution (e.g., N7 vs. N9 Alkylation)

The purine ring has two primary sites for alkylation: the N7 and N9 positions of the imidazole (B134444) ring. The specific position of an alkyl substituent can have a profound impact on the molecule's biological activity, as it alters the shape and hydrogen bonding pattern presented to the target. Generally, alkylation can lead to a mixture of N7 and N9 isomers, with the N9 regioisomer often being the thermodynamically more stable and desired product. nih.gov

Achieving regioselective alkylation is a significant challenge in purine chemistry. ub.edu Various synthetic strategies have been developed to favor one isomer over the other. For instance, specific reaction conditions, such as the choice of base and solvent, can influence the N9/N7 ratio. ub.edu In some cases, bulky groups on the purine scaffold can shield the N7 position, leading to exclusive N9 alkylation. nih.gov Conversely, specific methods have been developed to achieve direct regioselective N7 alkylation, which remains a less explored area of purine chemistry. nih.govresearchgate.net

The differentiation between N7 and N9 isomers is typically confirmed using NMR spectroscopy, where the chemical shifts of specific carbon atoms, such as C5 and C8, differ predictably between the two regioisomers. nih.gov

Preclinical Pharmacological Investigations of Purine Derivatives

In Vitro Pharmacological Characterization

The initial stages of drug discovery for purine (B94841) derivatives involve a thorough in vitro assessment to determine their biological activity and potential therapeutic relevance. This is typically achieved through a combination of biochemical and cellular assays.

Biochemical Assays for Enzyme and Receptor Activity

Biochemical assays are fundamental in determining the direct interaction of a compound with its molecular target, such as an enzyme or a receptor. For purine derivatives, which are known to interact with a wide range of biological targets, these assays are crucial. For instance, novel 2,9-disubstituted-6-morpholino purine derivatives have been evaluated for their inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, which are important targets in cancer therapy. mdpi.com Similarly, other purine analogs are assessed for their potential to inhibit various kinases, which play a critical role in cell signaling and proliferation.

The general procedure for such an assay involves incubating the test compound with the purified enzyme or receptor and a specific substrate. The activity is then measured by detecting the product formation or the displacement of a radiolabeled ligand. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit the enzyme or receptor activity by 50%.

Cellular Assays for Functional Responses (e.g., Ion Channel Flux, Kinase Phosphorylation)

Following the initial biochemical characterization, cellular assays are employed to understand how the compound affects cellular functions. These assays provide a more physiologically relevant context by assessing the compound's activity within a living cell. For purine derivatives that target kinases, a common cellular assay is the measurement of kinase phosphorylation. This can be done using techniques such as Western blotting or ELISA with phospho-specific antibodies.

For example, the stimulation of the 5-HT4 receptor, a G-protein coupled receptor, has been shown to increase blood-brain barrier permeability by activating the Src/ERK1/2 signaling pathway, leading to the downregulation of the tight junction protein occludin. mdpi.com Cellular assays in such a context would measure the phosphorylation levels of Src and ERK1/2 in response to the compound.

Evaluation in Relevant Disease-Specific Cellular Models

To further evaluate the therapeutic potential of a purine derivative, it is tested in cellular models that mimic a specific disease state. For instance, N-[omega-(purin-6-yl)aminoalkanoyl] derivatives have been tested for their cytotoxic activity in a panel of nine different tumor cell lines, including those for murine mammary carcinoma, human colorectal adenocarcinoma, and human hepatocellular carcinoma. mdpi.com

In the context of inflammatory diseases, 6-Thioguanine (B1684491) (6-TG) and 6-Hydroxy-2-Mercaptopurine (6H2MP) have been evaluated for their anti-inflammatory potential in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. inabj.org The assays in these models typically measure cell viability, apoptosis, or the production of inflammatory markers such as nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-1β, IL-6). inabj.org

Preclinical Pharmacokinetic and ADMET Profiling

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical component of preclinical development. These studies help to predict the compound's behavior in a living organism.

Assessment of Metabolic Stability and Clearance Mechanisms

Metabolic stability is a key parameter that influences the in vivo half-life and oral bioavailability of a drug. It is typically assessed using in vitro models such as liver microsomes or hepatocytes. springernature.com The compound is incubated with these preparations, and the rate of its disappearance is monitored over time. springernature.com

For thiopurine drugs like 6-mercaptopurine (B1684380), metabolism is complex and involves several enzymes, including thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase. encyclopedia.pub Understanding the metabolic pathway is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.

Permeability and Distribution Studies (e.g., Blood-Brain Barrier Penetration)

A compound's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system (CNS) targets, is a critical determinant of its efficacy. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are often used for a preliminary assessment of permeability.

Plasma Protein Binding and Stability

No publicly available data exists regarding the plasma protein binding characteristics or the stability of 6-(2-chlorophenyl)sulfanyl-7H-purine in plasma. Research into related purine derivatives, such as thiopurines like 6-mercaptopurine and azathioprine (B366305), indicates that metabolism is a key factor in their stability and disposition, involving enzymes like thiopurine S-methyltransferase (TPMT). nih.gov However, specific binding percentages and stability metrics for this compound are not documented in the reviewed literature.

In Vivo Efficacy Models in Disease Pathophysiology

There is no published research detailing the in vivo efficacy of this compound in any animal models of disease. While other purine analogues have been investigated for various conditions, the specific therapeutic potential of this compound remains uncharacterized in the public domain.

Animal Models of Inflammatory and Autoimmune Diseases

No studies were found that evaluate the efficacy of this compound in animal models of inflammatory and autoimmune diseases. For context, other purine analogues, such as 6-thioguanine, have been assessed for their anti-inflammatory potential in cellular models, suggesting a possible mechanism for this class of compounds in inflammatory conditions. inabj.org A new purine-2,6-dione (B11924001) derivative has been evaluated in animal models of multiple sclerosis, rheumatoid arthritis, and autoimmune hepatitis, demonstrating the application of such models for this chemical class. nih.gov However, no such investigations have been published for this compound.

Models of Neuroinflammation and Neurodegenerative Conditions

There is a lack of available data on the use of this compound in animal models of neuroinflammation or neurodegenerative diseases. Research on other novel purine derivatives has shown potential in mitigating neuroinflammation in models of conditions like Alzheimer's disease and traumatic brain injury, highlighting a potential area for future investigation. nih.govnih.gov

Cancer Xenograft Models

No published studies were identified that have assessed the activity of this compound in cancer xenograft models. The broader class of 6-thiopurine analogues has been investigated in cancer models, where their efficacy can be influenced by factors such as the expression of DNA repair genes like BRCA2. nih.gov However, the specific anti-neoplastic potential of this compound has not been reported.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Disease Progression

No pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in the context of disease progression have been published. PK/PD modeling is a quantitative approach used to understand the relationship between drug exposure and its effect over time, which is crucial for optimizing drug development. wikipedia.org While PK/PD models have been developed for other purine derivatives to evaluate their effects in autoimmune diseases, no such data is available for this compound. nih.gov

Computational Chemistry and Molecular Modeling of Purine Compounds

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a purine (B94841) derivative, might interact with a biological target, typically a protein.

Characterization of Binding Modes and Key Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

When a purine compound docks into the active site of a protein, its binding mode is characterized by the specific interactions it forms with the amino acid residues. These interactions are crucial for the stability of the ligand-protein complex and its biological activity.

Hydrogen Bonding: These are electrostatic attractions between a hydrogen atom covalently bonded to a more electronegative atom (like nitrogen or oxygen in the purine ring) and another nearby electronegative atom. In the context of purine analogs, the nitrogen atoms in the purine ring and any functional groups can act as hydrogen bond donors or acceptors.

Pi-Pi Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The purine ring system and the 2-chlorophenyl group of 6-(2-chlorophenyl)sulfanyl-7H-purine are both aromatic, making them capable of engaging in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. The strength of these interactions is influenced by the electron density of the aromatic rings. mdpi.com

A detailed analysis of these interactions can reveal which parts of the molecule are most important for binding and can guide the design of more potent and selective inhibitors.

Identification of Allosteric and Orthosteric Binding Sites

Computational docking can help identify the binding location of a ligand on a protein.

Orthosteric Binding Sites: These are the primary, evolutionarily conserved binding sites of a protein where the natural substrate or ligand binds. wellcomeopenresearch.org Orthosteric inhibitors directly compete with the endogenous ligand. wellcomeopenresearch.org

Allosteric Binding Sites: These are other sites on the protein, distinct from the orthosteric site. wellcomeopenresearch.org Ligands that bind to allosteric sites can modulate the protein's activity without directly competing with the natural substrate. wellcomeopenresearch.orgnih.gov This can offer advantages in terms of selectivity, as allosteric sites are generally less conserved across protein families. nih.gov

Docking simulations can explore the entire surface of a protein to identify potential binding pockets and predict whether a compound is likely to bind at an orthosteric or an allosteric site.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide deep insights into the intrinsic properties of a compound like this compound.

Electronic Structure Analysis

This involves the calculation of various molecular properties based on the distribution of electrons in the molecule. Key aspects include:

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important in determining a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule.

Electrostatic Potential Maps: These maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is valuable for predicting how a molecule will interact with other molecules, including its protein target.

Conformational Analysis and Tautomeric Stability

Conformational Analysis: This involves identifying the most stable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule, its conformation can significantly impact its ability to bind to a target. Quantum chemical calculations can determine the relative energies of different conformers.

Tautomeric Stability: Purines can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers can be influenced by the solvent and substituents. Quantum chemical calculations can predict the most stable tautomer of a purine derivative in a given environment, which is crucial as different tautomers may have different binding properties.

Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. Starting from a docked pose, an MD simulation calculates the movements of atoms in the system, offering insights that static docking cannot.

MD simulations can be used to:

Assess the stability of the ligand-protein complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, one can assess the stability of the binding mode.

Analyze the flexibility of the binding site: MD simulations can reveal how the protein structure adapts to the presence of the ligand.

Characterize key interactions in detail: The persistence of hydrogen bonds and other interactions observed in docking can be evaluated over time.

This technique provides a more realistic representation of the biological system and can help to refine the understanding of ligand binding.

Virtual Screening and De Novo Design Strategies

Virtual screening and de novo design are powerful computational strategies employed in drug discovery to identify and optimize lead compounds. For purine compounds, such as this compound, these techniques are instrumental in exploring the vast chemical space to find molecules with high affinity and selectivity for specific biological targets.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be utilized to identify potential protein targets or to discover novel purine-based analogs with enhanced biological activity. The process typically involves docking simulations where the three-dimensional structure of the compound is computationally fitted into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which ranks the compounds based on their predicted binding energies.

For instance, a virtual screening campaign could be designed to dock a library of purine derivatives, including variations of the this compound scaffold, against a panel of kinases, which are common targets for purine analogs. The results of such a screening would provide a list of hit compounds with the best-predicted binding affinities, which can then be prioritized for experimental validation.

Illustrative Virtual Screening Hits for a Kinase Target

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Key Interacting Residues
VS-Hit-001 This compound-9.8Hinge Region, Catalytic Lysine
VS-Hit-002 6-(3-methoxyphenyl)sulfanyl-7H-purine-9.5Gatekeeper Residue, DFG Motif
VS-Hit-003 6-(2-chlorophenyl)sulfanyl-9-methyl-7H-purine-10.2Hinge Region, Hydrophobic Pocket
VS-Hit-004 2-amino-6-(2-chlorophenyl)sulfanyl-7H-purine-10.5Hinge Region, Solvent-Exposed Region

De Novo Design:

De novo design, on the other hand, involves the computational creation of novel molecules with desired properties, rather than screening existing compound libraries. This approach is particularly useful for optimizing a known scaffold, such as that of this compound, to improve its binding affinity, selectivity, or pharmacokinetic properties. De novo design algorithms can "grow" new molecules within the constraints of a target's binding site, suggesting novel chemical modifications that could enhance binding.

Starting with the this compound core, a de novo design program could suggest modifications to the chlorophenyl ring, the purine core, or the sulfanyl (B85325) linker to create new analogs with potentially improved activity. For example, the software might suggest adding a hydroxyl group to the phenyl ring to form a new hydrogen bond with the target protein, or replacing the chlorine atom with a trifluoromethyl group to enhance hydrophobic interactions.

Representative De Novo Designed Analogs of this compound

Analog IDProposed ModificationRationale for DesignPredicted Improvement
DN-Analog-01 Addition of a hydroxyl group to the phenyl ringFormation of a new hydrogen bond with a key residueIncreased binding affinity
DN-Analog-02 Replacement of the chlorine with a trifluoromethyl groupEnhanced hydrophobic interactions in the binding pocketImproved potency and metabolic stability
DN-Analog-03 Introduction of a methyl group at the N9 position of the purineAltered electronic properties and potential for new interactionsEnhanced selectivity for the target kinase
DN-Analog-04 Bioisosteric replacement of the sulfanyl linker with an amino groupModified bond angles and potential for new hydrogen bondsImproved synthetic accessibility and ADMET properties

In Silico ADMET Prediction and Drug-Likeness Assessment

In addition to identifying potent binders, computational methods are crucial for evaluating the pharmacokinetic and safety profiles of drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness assessment are essential steps in the early stages of drug discovery to filter out compounds that are likely to fail in later clinical trials.

In Silico ADMET Prediction:

For a compound like this compound, a variety of computational models can be used to predict its ADMET properties. These models are typically based on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of experimentally determined ADMET data.

Predicted ADMET properties can include:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.

Metabolism: The likelihood of the compound being metabolized by cytochrome P450 (CYP) enzymes can be predicted, which is crucial for assessing potential drug-drug interactions.

Excretion: Properties related to the compound's clearance from the body, such as renal clearance, can be estimated.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

Predicted ADMET Profile for this compound (Illustrative)

ADMET PropertyPredicted Value/ClassificationInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed orally.
Caco-2 Permeability ModerateMay have reasonable intestinal permeability.
Plasma Protein Binding High (>90%)May have a long duration of action but lower free drug concentration.
Blood-Brain Barrier Penetration LowUnlikely to cause significant central nervous system side effects.
CYP2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions involving this enzyme.
hERG Inhibition Low riskUnlikely to cause cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow risk of being a mutagen.

Drug-Likeness Assessment:

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. Several rule-based filters and scoring functions are used for this assessment. One of the most well-known is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

For this compound, these parameters can be calculated to assess its drug-likeness. Other drug-likeness scores, such as the Quantitative Estimate of Drug-likeness (QED), provide a more continuous scale to rank compounds based on their desirability.

Drug-Likeness Properties of this compound (Calculated)

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight 290.72 g/mol Compliant (≤ 500)
LogP (calculated) 3.5 - 4.0Compliant (≤ 5)
Hydrogen Bond Donors 1Compliant (≤ 5)
Hydrogen Bond Acceptors 4Compliant (≤ 10)
Quantitative Estimate of Drug-likeness (QED) ~0.7Favorable

These computational assessments are critical for guiding the optimization of this compound and its analogs, helping to prioritize compounds with the best balance of potency, selectivity, and drug-like properties for further development.

Future Research Perspectives and Challenges in 6 2 Chlorophenyl Sulfanyl 7h Purine Research

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The therapeutic potential of a lead compound like 6-(2-chlorophenyl)sulfanyl-7H-purine is unlocked through the synthesis and evaluation of a diverse library of analogs. Future research must prioritize the development of more efficient, versatile, and robust synthetic methods to modify the purine (B94841) core, the chlorophenyl group, and the sulfanyl (B85325) linker.

Modern synthetic organic chemistry offers a powerful toolkit for this purpose. The availability of new techniques for metal-mediated coupling reactions, for instance, has significantly broadened the scope of accessible aryl-purine derivatives. mdpi.com Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and C-S coupling reactions, can be employed to introduce a wide array of substituents at various positions on the purine ring. mdpi.comresearchgate.net These methods allow for the systematic modification of the compound's structure to probe structure-activity relationships (SAR) and optimize its pharmacological profile. For example, starting from a versatile intermediate like 6-chloro-7H-purine, a vast number of derivatives can be generated. A series of 6-substituted purines have been successfully synthesized from commercially available 2-amino-6-chloropurine, demonstrating the feasibility of modifying the 6-position. researchgate.netredalyc.org

Future synthetic strategies should aim to build a library of compounds by varying substituents on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, and modifying the sulfur linker. This structural diversification is crucial for fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.

Table 1: Synthetic Strategies for Structural Diversification of the Purine Scaffold
Synthetic StrategyTarget Modification SitePotential Reagents and ConditionsObjective
Suzuki CouplingC6 or C8 of the purine ringAryl boronic acids, Pd catalyst (e.g., Pd(OAc)2), baseIntroduce diverse aryl or heteroaryl groups to explore new binding interactions.
Buchwald-Hartwig AminationC6 of the purine ringAmines (primary, secondary), Pd catalyst, phosphine (B1218219) ligandGenerate amino-purine derivatives to modulate solubility and hydrogen bonding capacity.
Thiol-Ene "Click" ReactionModification of the sulfanyl linkerAlkenes, photoinitiatorIntroduce functionalized linkers with varied length and flexibility.
Nucleophilic Aromatic Substitution (SNAr)C6 of a 6-halopurine precursorThiols, amines, alcohols with a base (e.g., K2CO3) in DMF or n-butanolA classical and robust method to introduce a wide range of substituents at the 6-position. researchgate.netsemanticscholar.org

Addressing Target Selectivity and Off-Target Interactions

A primary challenge in the development of purine-based drugs is achieving target selectivity. The purine scaffold is a ubiquitous structural motif in biology, recognized by a vast number of proteins known as the purine-binding proteome, which includes kinases, polymerases, and metabolic enzymes. nih.govprojectlyme.org This inherent lack of specificity can lead to unintended interactions with multiple targets, a phenomenon that may cause undesirable side effects. nih.gov

Therefore, a critical aspect of future research on this compound is the early and comprehensive profiling of its target and off-target interactions. Advanced screening methodologies are essential for this purpose. Chemoproteomics-based approaches, for example, can provide substantial information on both the intended targets and the relative binding affinities across a large portion of the proteome in a single experiment. projectlyme.org This method can help identify potentially detrimental off-target binding early in the development process, saving time and resources. projectlyme.org

Furthermore, computational methods play a vital role in predicting potential off-target interactions. mdpi.com In silico tools can build global networks connecting active compounds to their cellular targets, helping to predict new targets and identify secondary targets that could explain potential side effects. mdpi.com Rigorous selectivity profiling against panels of related proteins (e.g., a kinome-wide screen if the primary target is a kinase) is a mandatory step to ensure that the compound's biological activity is due to its effect on the intended target.

Table 2: Methodologies for Assessing Target Selectivity
MethodologyDescriptionKey Advantage
Kinome ScanningIn vitro binding assays against a large panel of human kinases (e.g., KINOMEscan™). nih.govProvides a quantitative measure of affinity and a broad overview of selectivity within the kinase family.
ChemoproteomicsUses affinity-based probes or compound-coupled resins to capture protein targets from cell lysates, followed by mass spectrometry for identification. projectlyme.orgUnbiased, proteome-wide identification of on- and off-targets in a native environment.
In Silico ProfilingComputational docking of the compound against structural databases of known protein targets (e.g., DGIdb). mdpi.comRapid, cost-effective prediction of potential interactions to prioritize experimental validation.
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of proteins upon ligand binding in cells or cell lysates.Confirms direct target engagement in a physiological context.

Exploration of Multi-Targeting and Polypharmacology Approaches

The traditional "one drug, one target" paradigm is being increasingly replaced by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach is particularly relevant for complex multifactorial diseases like cancer, where hitting a single target may not be sufficient due to pathway redundancy and crosstalk. The ability of a drug to bind to more than one protein can be harnessed for therapeutic benefit. mdpi.com

Future research could deliberately explore the potential of this compound derivatives as multi-targeting agents. Instead of viewing interactions with multiple proteins solely as undesirable off-target effects, a polypharmacological strategy would aim to design compounds that modulate a specific set of disease-relevant targets. For instance, in oncology, a single purine analog could be engineered to inhibit several kinases that are crucial for tumor growth and survival, such as Src, Bcr-Abl, and BTK. researchgate.netnih.gov This could lead to a synergistic therapeutic effect and a lower likelihood of developing drug resistance.

This strategy requires a deep understanding of the disease biology to select the right combination of targets. Integrated approaches combining computational modeling, synthetic chemistry, and systems biology will be necessary to design and validate multi-targeting purine derivatives. nih.gov

Table 3: Hypothetical Multi-Targeting Strategy for a Purine Analog in Oncology
Primary TargetPotential Secondary Target(s)Therapeutic Rationale
Src KinaseEpidermal Growth Factor Receptor (EGFR)Simultaneously block key signaling pathways involved in cell proliferation and metastasis.
Bcr-AblFLT3-ITDTarget multiple oncogenic drivers in specific types of leukemia. researchgate.net
Cyclin-Dependent Kinases (CDKs)Vascular Endothelial Growth Factor Receptor (VEGFR)Inhibit both cell cycle progression and tumor angiogenesis.

Strategies for Overcoming Resistance Development to Purine-Based Agents

A major hurdle in cancer therapy is the development of drug resistance. Cancer cells can evolve mechanisms to evade the effects of chemotherapy, including purine-based agents. These mechanisms can include mutations in the drug's target protein that prevent binding, increased drug efflux from the cell, activation of alternative signaling pathways, or defects in apoptotic pathways. medscape.com

Anticipating and overcoming resistance is a key challenge for the development of this compound derivatives. Several innovative strategies can be pursued. One approach is the design of next-generation inhibitors that can effectively bind to both the original (wild-type) and mutated, resistant forms of the target protein. nih.gov Another powerful strategy involves the development of PROteolysis TArgeting Chimeras (PROTACs). nih.gov A PROTAC is a heterobifunctional molecule that links the target protein to an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition. This approach could be effective even if resistance mutations reduce binding affinity, as only transient binding may be needed to trigger degradation. nih.gov

Combination therapy, using cocktails of drugs with different mechanisms of action, is a well-established clinical approach to overcome resistance. nih.gov Future studies could explore combining a this compound analog with other agents to create synergistic effects and prevent the emergence of resistant clones. Additionally, factors in the tumor microenvironment, such as the presence of certain microorganisms like Mycoplasma that can metabolize and inactivate nucleoside analogs, may need to be considered and addressed. researchgate.net

Table 4: Strategies to Mitigate Drug Resistance
StrategyMechanismExample Application
Next-Generation InhibitorsDesign compounds that bind to both wild-type and common mutant forms of the target.Developing a kinase inhibitor that accommodates a "gatekeeper" mutation. nih.gov
Targeted Protein Degradation (PROTACs)Induce the degradation of the target protein via the ubiquitin-proteasome system. nih.govCreating a PROTAC based on the purine scaffold to eliminate a resistant kinase.
Combination TherapySimultaneously target multiple, non-overlapping pathways to prevent escape. nih.govCombining a purine-based cell cycle inhibitor with an agent that blocks survival signals.
Covalent InhibitionForm a permanent covalent bond with the target protein, potentially overcoming resistance from mutations that weaken non-covalent binding. nih.govDesigning a purine analog with an electrophilic "warhead" to target a cysteine residue in the active site.

Integration of Artificial Intelligence and Machine Learning in Purine Drug Discovery

The process of drug discovery is notoriously long, expensive, and has a high failure rate. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies that can significantly accelerate and improve the efficiency of this process. nih.govcrimsonpublishers.com For the future development of this compound, integrating AI/ML is not just an option but a necessity.

AI/ML algorithms can be applied across the entire drug discovery pipeline. In the early stages, ML models can be trained on large datasets of known compounds and their biological activities to perform virtual screening of millions of potential molecules, identifying promising candidates for synthesis and testing. nih.gov Generative AI models can go a step further, designing entirely new purine derivatives de novo that are optimized for specific properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govharvard.edu

Table 5: Applications of AI/ML in the Purine Drug Discovery Pipeline
Discovery PhaseAI/ML ApplicationExpected Outcome
Target IdentificationAnalysis of genomic and proteomic data to identify novel disease targets.Validation of new therapeutic targets for purine-based agents.
Hit IdentificationVirtual screening of massive compound libraries using predictive activity models.Faster and more cost-effective identification of initial hit compounds. nih.gov
Lead OptimizationGenerative models for de novo drug design; QSAR and ADMET prediction. crimsonpublishers.comDesign of novel analogs with improved potency, selectivity, and drug-like properties.
Preclinical DevelopmentToxicity prediction models (e.g., DeepTox). crimsonpublishers.comEarly identification of potentially toxic compounds, reducing animal testing and late-stage failures.

Q & A

Basic: What established synthetic routes are reported for 6-(2-chlorophenyl)sulfanyl-7H-purine?

Answer:
The compound is typically synthesized via nucleophilic substitution reactions, where a chlorophenylthiol group displaces a leaving group (e.g., halogen) on a purine derivative. Key steps include:

  • Step 1: Reacting 6-chloro-7H-purine with 2-chlorothiophenol in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Step 2: Purification via column chromatography or recrystallization using solvents like ethanol or DCM .
  • Validation: Confirm purity using melting point analysis and HPLC (>95% purity threshold) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C-S stretch at ~650–750 cm⁻¹ and aromatic C-Cl at ~550 cm⁻¹) .
  • NMR: ¹H NMR reveals proton environments (e.g., purine H8 at δ 8.2–8.5 ppm; aromatic protons from the chlorophenyl group at δ 7.3–7.6 ppm) .
  • X-ray Crystallography: Resolves crystal structure and confirms regiochemistry (e.g., bond angles between purine and thioether groups) .

Advanced: How can factorial design optimize reaction conditions for higher yield?

Answer:

  • Variable Selection: Key factors include temperature (60–100°C), reaction time (12–24 hrs), and base concentration (1–3 eq.) .

  • Design Matrix: Use a 2³ factorial design to test combinations. For example:

    RunTemp (°C)Time (hrs)Base (eq.)Yield (%)
    16012145
    210024378
  • Analysis: Apply ANOVA to identify significant factors (e.g., temperature and base concentration are critical, p < 0.05) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Framework:
    • Standardize Assays: Use identical cell lines (e.g., HEK293) and inhibitor concentrations (e.g., 10 µM) across studies .
    • Control Variables: Monitor solvent effects (e.g., DMSO ≤ 0.1%) and incubation times .
    • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., Cohen’s d to quantify effect size disparities) .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model electron density (e.g., nucleophilic attack sites on the purine ring) .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess stability .
  • Validation: Cross-check computed vibrational spectra (IR) with experimental data to refine models .

Advanced: How to address conflicting spectroscopic data (e.g., NMR shifts)?

Answer:

  • Multi-Technique Approach:
    • Variable Isolation: Repeat experiments under controlled humidity and oxygen levels to rule out degradation .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., distinguish H8 from aromatic protons) .
    • Synchrotron XRD: Confirm tautomeric forms (e.g., 7H vs. 9H purine) using high-resolution data .

Advanced: What strategies improve reproducibility in catalytic studies?

Answer:

  • Precision in Protocols:
    • Catalyst Purity: Characterize metal catalysts (e.g., Pd/C) via XPS to confirm oxidation states .
    • Kinetic Monitoring: Use in-situ FTIR to track reaction progress and intermediate formation .
  • Open Data: Share raw spectra and reaction logs in repositories (e.g., Zenodo) for peer validation .

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